molecular formula C26H42O4 B1456434 Di-n-nonyl phthalate-3,4,5,6-d4 CAS No. 1202865-43-7

Di-n-nonyl phthalate-3,4,5,6-d4

Cat. No.: B1456434
CAS No.: 1202865-43-7
M. Wt: 422.6 g/mol
InChI Key: DROMNWUQASBTFM-BFNLLCNMSA-N
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Description

Di-n-nonyl phthalate-3,4,5,6-d4 is a deuterated phthalate ester, often used in scientific research for its unique properties. The compound is also known as phthalic acid, bis-n-nonyl ester D4. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms at specific positions on the benzene ring, making it useful in various analytical and research applications.

Biochemical Analysis

Biochemical Properties

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds in the compound, leading to the formation of monoesters and free phthalic acid. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these enzymes are crucial for understanding its metabolic fate and potential biological effects .

Cellular Effects

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in lipid metabolism, leading to alterations in lipid homeostasis .

Molecular Mechanism

The molecular mechanism of action of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as esterases and lipases, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can lead to the accumulation of the compound and its metabolites in cells, resulting in various biological effects. Additionally, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can lead to persistent changes in cellular function, such as alterations in gene expression and enzyme activity. These long-term effects are important for understanding the potential risks associated with chronic exposure to the compound .

Dosage Effects in Animal Models

The effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects. Understanding these dosage effects is crucial for assessing the safety and potential risks of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate in various applications .

Metabolic Pathways

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is involved in several metabolic pathways, primarily those related to the metabolism of phthalates. The compound is hydrolyzed by esterases and lipases to form monoesters and free phthalic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these metabolic enzymes are essential for understanding its biotransformation and potential biological effects .

Transport and Distribution

Within cells and tissues, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may bind to lipid-binding proteins, facilitating its transport to lipid-rich regions of the cell. Understanding the transport and distribution of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is important for elucidating its cellular effects and potential toxicity .

Subcellular Localization

The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is crucial for understanding its role in cellular processes and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonanol in the presence of a deuterium source. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The deuterium atoms are introduced through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Di-n-nonyl phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Halogenated or other functionalized benzene derivatives.

Scientific Research Applications

Di-n-nonyl phthalate-3,4,5,6-d4 has significant applications in various fields:

    Chemistry: Used as a standard in NMR spectroscopy due to its deuterium content.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance polymers and plasticizers.

Comparison with Similar Compounds

Similar Compounds

    Di-n-nonyl phthalate: Similar in structure but lacks deuterium atoms.

    Diethyl phthalate: A smaller ester with different alkyl groups.

    Dibutyl phthalate: Another phthalate ester with shorter alkyl chains.

Uniqueness

Di-n-nonyl phthalate-3,4,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. This makes it particularly valuable in analytical and research applications where precise identification and tracking are essential.

Properties

IUPAC Name

dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMNWUQASBTFM-BFNLLCNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334671
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-43-7
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-43-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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